molecular formula C9H13N5 B13078887 5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine

5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13078887
M. Wt: 191.23 g/mol
InChI Key: SFQMKHKIUBEFLP-UHFFFAOYSA-N
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Description

5-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring a methyl-substituted pyrazole core linked via a methylene bridge to a second methyl-substituted pyrazole ring. The presence of dual pyrazole rings enhances its capacity for hydrogen bonding and π-π interactions, which are critical for binding to protein targets.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

5-methyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H13N5/c1-7-9(10)5-11-14(7)6-8-3-4-13(2)12-8/h3-5H,6,10H2,1-2H3

InChI Key

SFQMKHKIUBEFLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2=NN(C=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 5-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings References
Target Compound : 5-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine (1-Methylpyrazol-3-yl)methyl, 5-methyl Not explicitly reported Hypothesized enzyme inhibition (based on analogs) N/A
5-Methyl-1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazol-4-amine 2-Methylbenzyl, 3-CF₃ 270.2 GLUT1 inhibitor (67% yield, IC₅₀ ~50 nM)
5-Methyl-1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazol-4-amine 3-Methylbenzyl, 3-CF₃ 270.2 Precursor for quinoline-based GLUT1 inhibitors
1-Methyl-1H-pyrazol-4-amine None (simple core) 97.12 Building block for functionalized pyrazoles
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 3,4-Dimethoxyphenyl 233.27 Safety data reported; unlisted bioactivity
5-Methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl 174 NMR data provided; potential kinase inhibition

Key Observations :

Substituent Impact on Bioactivity: Trifluoromethyl (CF₃) Groups: Compounds with 3-CF₃ substituents (e.g., ) exhibit enhanced binding to GLUT1, likely due to hydrophobic interactions and electron-withdrawing effects. Benzyl vs. Heteroaromatic Substituents: Benzyl derivatives (e.g., 2-methylbenzyl in ) show higher molecular weights and improved inhibitory potency compared to simpler pyridinyl or pyrazole-methyl analogs (e.g., ).

Synthetic Complexity :

  • The target compound’s bis-pyrazole structure requires multi-step synthesis, similar to the 1,3,4-thiadiazole derivatives in . However, analogs like 1-methyl-1H-pyrazol-4-amine are synthesized in fewer steps, emphasizing the trade-off between structural complexity and synthetic feasibility.

Diverse Applications :

  • Medicinal Chemistry : GLUT1 inhibitors (e.g., ) and kinase-targeting pyridinyl derivatives dominate the evidence.
  • Material Science : Pyrazole derivatives like L4 and L6 are repurposed as corrosion inhibitors, showcasing the versatility of the scaffold.

Spectroscopic Characterization :

  • NMR and LC-MS data for analogs (e.g., ) confirm the importance of methyl and aromatic protons in structural validation. The target compound would require similar analytical rigor.

Biological Activity

5-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials based on diverse research findings.

Chemical Structure

The chemical structure of 5-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This structure features two pyrazole rings and a methyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine. For instance:

Case Study: Antiproliferative Effects

A study reported that pyrazole derivatives exhibited IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, indicating moderate antiproliferative effects. Specifically, compounds similar to 5-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine showed significant inhibition of proliferation in HepG2 liver cancer cells and HeLa cervical cancer cells with growth inhibition percentages of 54.25% and 38.44%, respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that certain pyrazole derivatives possess antibacterial and antibiofilm activities. For example:

Table: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Methyl-Pyrazole DerivativeE. coli50 µg/mL
5-Methyl-Pyrazole DerivativeS. aureus40 µg/mL

These findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy .

The biological activity of 5-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine can be attributed to several mechanisms:

Anticancer Mechanisms:

  • Inhibition of Cell Proliferation: The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis: It promotes programmed cell death through various pathways, potentially involving caspase activation.

Antimicrobial Mechanisms:

  • Disruption of Bacterial Cell Membrane: Pyrazole derivatives can compromise bacterial membrane integrity.
  • Inhibition of Biofilm Formation: The ability to prevent biofilm formation enhances their effectiveness against resistant strains .

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